molecular formula C12H22N2O2 B2595652 Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2044714-40-9

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2595652
CAS No.: 2044714-40-9
M. Wt: 226.32
InChI Key: SXJWLOYSKBKCIE-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group

Scientific Research Applications

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-5-azaspiro[3One common method involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate and an amine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate group may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites on enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-9(13)12(14)6-4-7-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJWLOYSKBKCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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